molecular formula C9H19NO B8739926 1-Butyl-2-pyrrolidinemethanol

1-Butyl-2-pyrrolidinemethanol

Cat. No.: B8739926
M. Wt: 157.25 g/mol
InChI Key: RCEKCRDWPFVWCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-2-pyrrolidinemethanol is a chiral pyrrolidine derivative characterized by a butyl substituent at the nitrogen atom and a hydroxymethyl group at the C2 position of the pyrrolidine ring. This compound is structurally related to other pyrrolidinemethanol derivatives, which are widely utilized in asymmetric synthesis, catalysis, and pharmaceutical intermediates due to their stereochemical rigidity and functional versatility.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

(1-butylpyrrolidin-2-yl)methanol

InChI

InChI=1S/C9H19NO/c1-2-3-6-10-7-4-5-9(10)8-11/h9,11H,2-8H2,1H3

InChI Key

RCEKCRDWPFVWCG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCC1CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-2-pyrrolidinemethanol typically involves the reaction of pyrrolidine with butyl halides under basic conditions. One common method is the N-alkylation of pyrrolidine with butyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-2-pyrrolidinemethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Butyl-2-pyrrolidinemethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Butyl-2-pyrrolidinemethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-butyl-2-pyrrolidinemethanol with structurally related compounds, emphasizing substituent effects, physicochemical properties, and applications.

Substituent Effects and Reactivity

  • This compound vs. (S)-(-)-1-Benzyl-2-pyrrolidinemethanol: The replacement of the butyl group with a benzyl group introduces aromaticity, enhancing π-π stacking interactions in catalytic systems. However, the butyl chain provides greater lipophilicity, improving solubility in nonpolar solvents. The benzyl variant is frequently employed in asymmetric reductions (e.g., Corey-Bakshi-Shibata reactions), whereas the butyl analog may favor sterically demanding reactions due to reduced electronic interference from the alkyl group .
  • Comparison with N-Benzyl-L-prolinol: N-Benzyl-L-prolinol shares the hydroxymethyl-pyrrolidine backbone but lacks the C2 substitution. This positional difference alters hydrogen-bonding patterns, making N-benzyl-L-prolinol more effective in enantioselective organocatalysis (e.g., aldol reactions) compared to this compound, which may prioritize steric modulation .

Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Solubility (Polar Solvents) Key Applications
This compound Butyl (N), hydroxymethyl (C2) ~185.3* Moderate (EtOAc, DCM) Chiral auxiliary, solvent
(S)-(-)-1-Benzyl-2-pyrrolidinemethanol Benzyl (N), hydroxymethyl (C2) 205.3 Low (hexanes) Asymmetric catalysis
N-Benzyl-L-prolinol Benzyl (N), hydroxymethyl (C3) 177.2 High (MeOH, H₂O) Organocatalysis

*Estimated based on structural analogs.

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